benzoic acid;(1R,2S)-cyclohexane-1,2-diol
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Overview
Description
Benzoic acid;(1R,2S)-cyclohexane-1,2-diol is a compound that combines the properties of benzoic acid and a chiral cyclohexane diol Benzoic acid is a simple aromatic carboxylic acid, while (1R,2S)-cyclohexane-1,2-diol is a chiral diol with hydroxyl groups on adjacent carbon atoms in a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(1R,2S)-cyclohexane-1,2-diol can be achieved through several methods. One common approach involves the esterification of benzoic acid with (1R,2S)-cyclohexane-1,2-diol using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;(1R,2S)-cyclohexane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the cyclohexane ring can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylic acid group of benzoic acid can be reduced to form benzyl alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of cyclohexane-1,2-dione or cyclohexane-1,2-dicarboxylic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of ethers or esters depending on the substituent
Scientific Research Applications
Benzoic acid;(1R,2S)-cyclohexane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of benzoic acid;(1R,2S)-cyclohexane-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the cyclohexane ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid group of benzoic acid can participate in acid-base reactions, affecting the pH and ionic balance in biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Cyclohexane-1,2-diol: A chiral diol with applications in organic synthesis.
Benzyl alcohol: A primary alcohol derived from the reduction of benzoic acid.
Uniqueness
Benzoic acid;(1R,2S)-cyclohexane-1,2-diol is unique due to its combination of aromatic and chiral properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
188057-92-3 |
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Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
benzoic acid;(1R,2S)-cyclohexane-1,2-diol |
InChI |
InChI=1S/C7H6O2.C6H12O2/c8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h1-5H,(H,8,9);5-8H,1-4H2/t;5-,6+ |
InChI Key |
DJJZDVWAIADFGZ-WNTRXTAUSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)O)O.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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